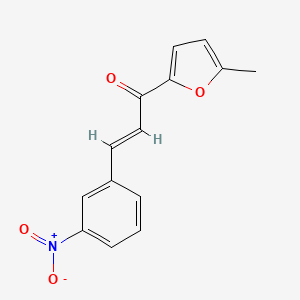
Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate, commonly referred to as EFP, is a synthetic compound with a wide range of potential applications in scientific research. EFP has a variety of properties that make it an attractive option for use in a variety of laboratory experiments. The compound has been studied extensively and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
EFP has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. The compound has also been used to study the effects of fluoroalkylation on the structure and function of proteins and enzymes. Additionally, EFP has been used to investigate the effects of fluoroalkylation on the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The mechanism of action of EFP is not fully understood. However, it is known that the compound binds to proteins and enzymes, altering their structure and function. It has been suggested that EFP may act as an allosteric modulator, inhibiting the activity of enzymes and proteins and thus affecting the pharmacokinetics and pharmacodynamics of drugs. Additionally, EFP has been shown to interact with DNA, which may be responsible for its ability to inhibit the activity of enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of EFP are not fully understood. However, it has been suggested that the compound may affect the activity of enzymes and proteins, leading to changes in the pharmacokinetics and pharmacodynamics of drugs. Additionally, EFP has been shown to interact with DNA, which may be responsible for its ability to inhibit the activity of enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EFP in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. Additionally, EFP has been shown to interact with proteins and enzymes, making it a useful tool for studying the effects of fluoroalkylation on the structure and function of proteins and enzymes.
However, there are some limitations to using EFP in laboratory experiments. For example, the mechanism of action of EFP is not fully understood, and the compound has not been thoroughly tested for safety. Additionally, EFP has a limited shelf life, which can make it difficult to store for long periods of time.
Direcciones Futuras
Given the wide range of potential applications for EFP, there are many future directions that could be explored. For example, further research could be done to better understand the mechanism of action of EFP and its effects on proteins and enzymes. Additionally, studies could be conducted to investigate the effects of EFP on the pharmacokinetics and pharmacodynamics of drugs. Finally, research could be done to develop methods for improving the shelf life of EFP and making it more stable for long-term storage.
Métodos De Síntesis
The synthesis of EFP is a multi-step process that begins with the reaction of 4-fluoro-2-(isoxazol-5-yl)phenol and ethyl acetate in the presence of a strong base such as sodium hydroxide. This reaction yields a mixture of the desired product, EFP, and a byproduct, sodium acetate. The mixture is then treated with aqueous acid to remove the sodium acetate, leaving behind pure EFP.
Propiedades
IUPAC Name |
ethyl 2-[4-fluoro-2-(1,2-oxazol-5-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYDHCOFGYURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)


![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)




